molecular formula C18H17N3O B2651879 N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide CAS No. 1448121-92-3

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide

Cat. No.: B2651879
CAS No.: 1448121-92-3
M. Wt: 291.354
InChI Key: YFZPPWSRNJDHRW-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide is a compound that belongs to the class of imidazopyridines. Imidazopyridines are recognized for their wide range of applications in medicinal chemistry due to their structural characteristics. This compound, in particular, has garnered interest for its potential therapeutic applications and its unique chemical properties.

Scientific Research Applications

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide has several scientific research applications:

Future Directions

The compound “N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide” and its derivatives could be further explored for their potential pharmaceutical applications . Future research could also focus on developing more efficient and eco-friendly synthetic methods for these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide typically involves the formation of the imidazopyridine core followed by the introduction of the cyclopropyl and benzamide groups. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield amine derivatives .

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide is unique due to its specific structural features, such as the cyclopropyl and benzamide groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c22-18(14-6-2-1-3-7-14)21(15-9-10-15)13-16-12-19-17-8-4-5-11-20(16)17/h1-8,11-12,15H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZPPWSRNJDHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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